2-(4-ethoxyphenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of ethoxyphenyl and methoxyphenyl groups, as well as a piperazine moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form a pyrazole derivative. This intermediate is then reacted with 2-chloro-N-(2-methoxyphenyl)acetamide in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including vasodilation, reduced blood pressure, and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar compounds to 2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE include:
Trazodone: An antidepressant that also acts on adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that lowers blood pressure by blocking alpha1-adrenergic receptors.
These compounds share structural similarities and target similar biological pathways, but 2-(4-ETHOXYPHENYL)-5-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C27H29N5O4 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H29N5O4/c1-3-36-21-10-8-20(9-11-21)22-18-24-27(34)31(16-17-32(24)28-22)19-26(33)30-14-12-29(13-15-30)23-6-4-5-7-25(23)35-2/h4-11,16-18H,3,12-15,19H2,1-2H3 |
InChI Key |
UONKVVLPEUEIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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